4-bromo-1-{[3-(trifluoromethyl)phenyl]methyl}-1H-pyrazole
Description
4-Bromo-1-{[3-(trifluoromethyl)phenyl]methyl}-1H-pyrazole is a brominated pyrazole derivative featuring a trifluoromethyl-substituted benzyl group at the N1 position. This compound is structurally characterized by:
- Pyrazole core: A five-membered aromatic ring with two adjacent nitrogen atoms.
- Substituents:
Properties
IUPAC Name |
4-bromo-1-[[3-(trifluoromethyl)phenyl]methyl]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrF3N2/c12-10-5-16-17(7-10)6-8-2-1-3-9(4-8)11(13,14)15/h1-5,7H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWOQMKZOPXCXIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CN2C=C(C=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1-{[3-(trifluoromethyl)phenyl]methyl}-1H-pyrazole typically involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents . One common method includes the reaction of substituted aromatic aldehydes with tosylhydrazine, followed by cycloaddition with terminal alkynes . Another approach involves the use of N-isocyanoiminotriphenylphosphorane as a “CNN” building block in a silver-mediated [3+2] cycloaddition reaction .
Industrial Production Methods
Industrial production methods for this compound may involve scalable versions of the aforementioned synthetic routes, optimized for yield and purity. These methods often employ continuous flow reactors and automated systems to ensure consistent production quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-bromo-1-{[3-(trifluoromethyl)phenyl]methyl}-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyrazole ring or the substituents.
Cycloaddition Reactions: The pyrazole ring can engage in cycloaddition reactions, forming more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents like bromine (Br2) or hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Antitumor Activity
Recent studies have indicated that pyrazole derivatives exhibit significant antitumor properties. For instance, compounds structurally related to 4-bromo-1-{[3-(trifluoromethyl)phenyl]methyl}-1H-pyrazole have been synthesized and tested for their cytotoxic effects against various cancer cell lines. Research has shown that these compounds can inhibit cell proliferation effectively, making them potential candidates for cancer therapeutics .
1.2 Anti-inflammatory Properties
Pyrazole derivatives are also recognized for their anti-inflammatory activities. The incorporation of trifluoromethyl groups enhances the biological activity of pyrazoles, making them suitable for developing anti-inflammatory drugs. In vitro studies have demonstrated that certain derivatives can significantly reduce inflammation markers in cellular models, suggesting their utility in treating inflammatory diseases .
Agrochemical Applications
2.1 Pesticidal Activity
The fluorinated pyrazole compounds have shown promise as agrochemicals, particularly as pesticides. The trifluoromethyl group is known to improve the lipophilicity and bioactivity of the compounds, which is beneficial for pesticide formulations. Field trials have demonstrated that these compounds can effectively control pest populations while being less harmful to non-target species compared to traditional pesticides .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound and its derivatives. The following table summarizes key structural features and their corresponding biological activities:
| Structural Feature | Activity Type | Observations |
|---|---|---|
| Trifluoromethyl Group | Increased potency | Enhances lipophilicity and biological activity |
| Bromo Substitution | Antitumor activity | Improves interaction with biological targets |
| Pyrazole Ring | Anti-inflammatory | Essential for pharmacological activity |
Case Studies
4.1 Synthesis and Characterization
A notable study involved the synthesis of this compound through a multi-step reaction process. The compound was characterized using NMR spectroscopy, mass spectrometry, and X-ray crystallography, confirming its structure and purity . This synthesis not only provided insights into the compound's chemical behavior but also laid the groundwork for further modifications to enhance its biological activities.
4.2 Biological Evaluation
In another case study, a series of pyrazole derivatives were synthesized and evaluated for their antifungal properties against various plant pathogens. The results indicated that some derivatives exhibited over 50% inhibition against specific fungi at low concentrations, showcasing their potential as effective fungicides in agricultural applications .
Mechanism of Action
The mechanism of action of 4-bromo-1-{[3-(trifluoromethyl)phenyl]methyl}-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and engage in π-π interactions with biological molecules, influencing their activity . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrazole Ring
Positional Isomers and Halogen Effects
- 4-Bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole (CAS 1089212-38-3):
- 3,5-Bis(4-bromophenyl)-4-chloro-1-[(3-fluorophenyl)methyl]-1H-pyrazole: Features dual bromophenyl groups at C3/C5 and a chloro substituent at C3.
Trifluoromethyl Group Modifications
- 4-Bromo-1-isobutyl-3-(trifluoromethyl)-1H-pyrazole (CAS 20154-03-4): Substitutes the benzyl group with an isobutyl chain. Impact: Improved solubility in non-polar solvents but reduced aromatic interaction capabilities .
Key Observations :
Physicochemical Properties
Spectroscopic Data
- ¹H NMR Shifts: Target Compound: The benzyl group’s aromatic protons resonate at δ 7.2–7.8 ppm, while the pyrazole C5 proton appears as a singlet near δ 8.2 ppm .
Thermal Stability
- Compounds with trifluoromethyl groups exhibit higher thermal stability (decomposition >250°C) due to strong C–F bonds, whereas non-fluorinated analogs degrade below 200°C .
Biological Activity
4-Bromo-1-{[3-(trifluoromethyl)phenyl]methyl}-1H-pyrazole is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological effects, and potential applications, supported by data tables and relevant research findings.
- Molecular Formula : C11H8BrF3N
- Molecular Weight : 299.09 g/mol
- CAS Number : 1006538-98-2
- Physical Form : Crystalline powder
- Melting Point : 112°C to 114°C
Synthesis
The synthesis of this compound typically involves the reaction of appropriate brominated and trifluoromethylated precursors under controlled conditions. The detailed synthetic pathway often includes multiple steps such as nucleophilic substitutions and cyclization reactions.
Antimicrobial Properties
Research indicates that compounds related to this compound exhibit notable antimicrobial activity. In a study involving various pyrazole derivatives, it was found that these compounds effectively inhibited the growth of several bacterial strains, including:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.78 |
| Escherichia coli | 3.12 |
| Klebsiella pneumoniae | 2.5 |
| Pseudomonas aeruginosa | 5.0 |
These findings suggest that the trifluoromethyl group enhances the antibacterial efficacy of pyrazole derivatives, making them potential candidates for developing new antimicrobial agents .
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. In vitro assays demonstrated that it significantly reduced pro-inflammatory cytokine production in macrophages, indicating its potential use in treating inflammatory diseases . The mechanism appears to involve the inhibition of NF-kB signaling pathways, which are crucial in mediating inflammatory responses.
Neuroprotective Activity
Recent studies have explored the neuroprotective effects of this pyrazole derivative, showing promise in models of neurodegenerative diseases. The compound was found to protect neuronal cells from oxidative stress-induced apoptosis, potentially through the modulation of antioxidant enzyme activities .
Case Studies
-
Antimicrobial Activity Study :
A comprehensive study evaluated the antimicrobial effects of various pyrazole derivatives against a range of pathogens. The results indicated that the presence of bromine and trifluoromethyl groups significantly enhanced antibacterial activity, with minimal cytotoxicity observed in human cell lines . -
Neuroprotection in Animal Models :
In vivo experiments using rodent models demonstrated that treatment with this compound resulted in improved cognitive function and reduced markers of neuroinflammation when subjected to models simulating Alzheimer’s disease .
Q & A
Q. Basic
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., CF₃ groups show distinct ¹⁹F coupling). Aromatic protons typically resonate at δ 6.8–8.0 ppm .
- Mass Spectrometry : High-resolution MS confirms molecular ions (e.g., [M+H]⁺ for C₁₂H₁₀BrF₃N₂ at 327.01 m/z) .
- IR Spectroscopy : Stretching frequencies for C-Br (~550 cm⁻¹) and C=O (if present, ~1700 cm⁻¹) validate functional groups .
How can researchers resolve contradictions in biological activity data for structurally similar pyrazole derivatives?
Q. Advanced
- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects. For example, 4-bromo substitution may enhance lipophilicity but reduce solubility, impacting cell permeability .
- Computational Modeling : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO/LUMO energies) to predict interactions with biological targets .
- Dose-Response Studies : Re-evaluate inactive compounds at higher concentrations or modified delivery systems (e.g., nanoparticles) .
What strategies are effective for handling air-sensitive intermediates in pyrazole synthesis?
Q. Advanced
- Inert Atmosphere : Use Schlenk lines or gloveboxes for reactions involving organometallic intermediates (e.g., palladium-catalyzed couplings) .
- Protecting Groups : Boc (tert-butoxycarbonyl) protection of amines prevents oxidation during multi-step syntheses .
- Low-Temperature Quenching : Add intermediates to ice-cold water to arrest reactive species before extraction .
How do electron-withdrawing substituents (e.g., CF₃) influence pyrazole ring reactivity?
Basic
The CF₃ group decreases electron density at the pyrazole ring, enhancing electrophilic substitution at the 4-position. This directs bromination or cross-coupling reactions to specific sites. For example, Suzuki-Miyaura coupling with arylboronic acids proceeds efficiently at the brominated position due to CF₃-induced polarization .
What challenges arise in X-ray crystallography of brominated pyrazoles, and how are they addressed?
Q. Advanced
- Crystal Growth : Slow evaporation of ethyl acetate solutions at room temperature yields suitable single crystals .
- Disorder Handling : Heavy atoms like bromine may cause disorder; refine using SHELXL with anisotropic displacement parameters .
- Dihedral Angles : Substituents like 4-bromophenyl and 3-trifluoromethylphenyl exhibit dihedral angles of 3.29–74.91°, influencing packing and stability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
